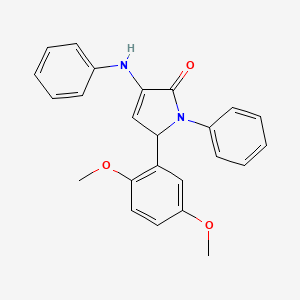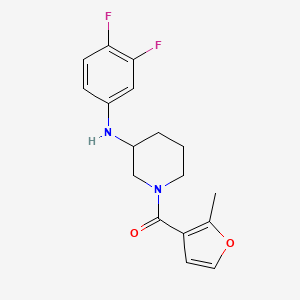![molecular formula C25H19NO3 B5124955 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone, also known as Cmpd-7, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), which reduces the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Orientations Futures
For 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone research include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential as a therapeutic agent for other diseases. Additionally, studies on the optimization of the synthesis method and the development of analogs with improved pharmacological properties are also needed.
Méthodes De Synthèse
The synthesis method of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves a multi-step process that includes the condensation of 2-furylamine and 1-(2-bromoethyl)naphthalene, followed by cyclization with 3-(dimethylamino)propionyl chloride and 2-methyl-2-butenedioic anhydride. The final product is obtained through the reduction of the resulting ketone with sodium borohydride.
Applications De Recherche Scientifique
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
furan-2-yl-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-25(24-13-6-15-28-24)21-17-26(22-11-4-3-10-20(21)22)14-16-29-23-12-5-8-18-7-1-2-9-19(18)23/h1-13,15,17H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFIJKMTMLYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)